molecular formula C11H17NO2S B125251 Ethyl 2-(2,5-dimethylpyrrol-1-yl)-3-sulfanylpropanoate CAS No. 153686-93-2

Ethyl 2-(2,5-dimethylpyrrol-1-yl)-3-sulfanylpropanoate

Cat. No. B125251
M. Wt: 227.33 g/mol
InChI Key: ZWFDMVYAYBSTLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(2,5-dimethylpyrrol-1-yl)-3-sulfanylpropanoate, also known as DMPS, is a sulfur-containing compound that has been studied for its potential therapeutic benefits. DMPS is a chelating agent, which means it has the ability to bind to heavy metals and remove them from the body.

Scientific Research Applications

Ethyl 2-(2,5-dimethylpyrrol-1-yl)-3-sulfanylpropanoate has been studied for its potential therapeutic benefits in a variety of conditions, including heavy metal toxicity, neurodegenerative diseases, and cancer. Ethyl 2-(2,5-dimethylpyrrol-1-yl)-3-sulfanylpropanoate has been shown to be effective in removing heavy metals such as mercury, lead, and arsenic from the body, and has been used in the treatment of heavy metal poisoning. Ethyl 2-(2,5-dimethylpyrrol-1-yl)-3-sulfanylpropanoate has also been studied for its potential neuroprotective effects, with some studies suggesting it may have a role in the treatment of Alzheimer's disease and Parkinson's disease. Additionally, Ethyl 2-(2,5-dimethylpyrrol-1-yl)-3-sulfanylpropanoate has been investigated for its potential anti-cancer properties, with some studies showing it may have a role in inhibiting tumor growth.

Mechanism Of Action

Ethyl 2-(2,5-dimethylpyrrol-1-yl)-3-sulfanylpropanoate works by binding to heavy metals in the body and forming stable complexes that are excreted in the urine. Ethyl 2-(2,5-dimethylpyrrol-1-yl)-3-sulfanylpropanoate has a high affinity for mercury, lead, and arsenic, and has been shown to be effective in removing these metals from the body. Ethyl 2-(2,5-dimethylpyrrol-1-yl)-3-sulfanylpropanoate has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.

Biochemical And Physiological Effects

Ethyl 2-(2,5-dimethylpyrrol-1-yl)-3-sulfanylpropanoate has been shown to have a low toxicity profile and is generally well-tolerated. However, some studies have reported side effects such as nausea, vomiting, and diarrhea. Ethyl 2-(2,5-dimethylpyrrol-1-yl)-3-sulfanylpropanoate has also been shown to have an impact on the immune system, with some studies suggesting it may have immunomodulatory effects.

Advantages And Limitations For Lab Experiments

Ethyl 2-(2,5-dimethylpyrrol-1-yl)-3-sulfanylpropanoate has several advantages for use in lab experiments. It is a relatively inexpensive compound that is readily available. Ethyl 2-(2,5-dimethylpyrrol-1-yl)-3-sulfanylpropanoate is also stable and has a long shelf-life, making it easy to store and use. However, Ethyl 2-(2,5-dimethylpyrrol-1-yl)-3-sulfanylpropanoate has some limitations for use in lab experiments. It has a low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, Ethyl 2-(2,5-dimethylpyrrol-1-yl)-3-sulfanylpropanoate has a strong odor, which can be unpleasant for researchers working with the compound.

Future Directions

There are several future directions for research on Ethyl 2-(2,5-dimethylpyrrol-1-yl)-3-sulfanylpropanoate. One area of interest is in the development of new chelating agents that are more effective and less toxic than Ethyl 2-(2,5-dimethylpyrrol-1-yl)-3-sulfanylpropanoate. Another area of interest is in the potential use of Ethyl 2-(2,5-dimethylpyrrol-1-yl)-3-sulfanylpropanoate in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, more research is needed to fully understand the immunomodulatory effects of Ethyl 2-(2,5-dimethylpyrrol-1-yl)-3-sulfanylpropanoate and its potential use in the treatment of autoimmune diseases.

Synthesis Methods

Ethyl 2-(2,5-dimethylpyrrol-1-yl)-3-sulfanylpropanoate can be synthesized through a multi-step process involving the reaction of 2,5-dimethylpyrrole with ethyl 3-bromopropionate, followed by a series of reactions involving thiolation and esterification. The final product is a white crystalline powder with a molecular weight of 277.4 g/mol.

properties

CAS RN

153686-93-2

Product Name

Ethyl 2-(2,5-dimethylpyrrol-1-yl)-3-sulfanylpropanoate

Molecular Formula

C11H17NO2S

Molecular Weight

227.33 g/mol

IUPAC Name

ethyl 2-(2,5-dimethylpyrrol-1-yl)-3-sulfanylpropanoate

InChI

InChI=1S/C11H17NO2S/c1-4-14-11(13)10(7-15)12-8(2)5-6-9(12)3/h5-6,10,15H,4,7H2,1-3H3

InChI Key

ZWFDMVYAYBSTLS-UHFFFAOYSA-N

SMILES

CCOC(=O)C(CS)N1C(=CC=C1C)C

Canonical SMILES

CCOC(=O)C(CS)N1C(=CC=C1C)C

synonyms

1H-Pyrrole-3-acetic acid, 2,5-dihydro-alpha-(mercaptomethyl)-, ethyl e ster

Origin of Product

United States

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